9,10-ジクロロアントラセン

説明

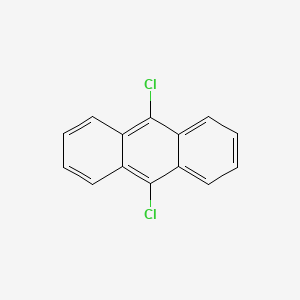

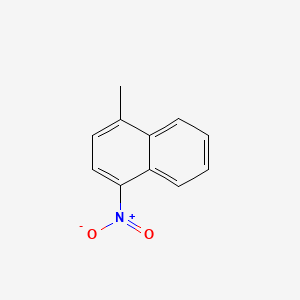

9,10-Dichloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two chlorine atoms attached to the 9th and 10th carbon atoms of the anthracene molecule. This substitution can significantly alter the physical, chemical, and electronic properties of the anthracene core, making it a valuable compound in various applications, including organic semiconductors and luminescent materials.

Synthesis Analysis

The synthesis of 9,10-dichloroanthracene derivatives has been explored in several studies. For instance, 9,10-Dichlorooctafluoroanthracene, a related compound, was synthesized from commercially available tetrafluorophthalic acid through an optimized solution-phase route . This compound serves as a building block for n-type organic semiconductors. Similarly, 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate was synthesized through the anodic pyridination of 9,10-diphenylanthracene . These synthetic routes demonstrate the versatility of 9,10-dichloroanthracene derivatives in creating a wide range of functional materials.

Molecular Structure Analysis

The molecular structure of 9,10-dichloroanthracene derivatives has been studied using various techniques, including X-ray crystallography. The crystal structure of 9,9,10,10-tetrachloroanthracene, a closely related compound, reveals a planar anthracene skeleton with approximately D2h symmetry . This planarity and symmetry are crucial for the electronic properties of the molecule, which are important in its applications in electronic devices.

Chemical Reactions Analysis

9,10-Dichloroanthracene derivatives undergo various chemical reactions that are useful in material science. For example, 9,10-Dichlorooctafluoroanthracene reacts with aryl boronic acids and terminal alkynes under palladium-catalyzed cross-coupling conditions to afford di-substituted products . These reactions are pivotal for the development of new organic materials with desirable electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-dichloroanthracene derivatives are influenced by their molecular structure. For instance, the presence of chlorine atoms can enhance the electron-withdrawing capability, which is beneficial for creating n-type semiconductors . The photophysical properties of these derivatives can also be tuned by varying the substituents at the 9,10-positions, as demonstrated by the synthesis of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes with emission wavelengths ranging from 410 to 610 nm . Additionally, the multifunctional properties of 9,10-distyrylanthracene derivatives, such as aggregation-induced emission and mechanofluorochromism, highlight the diverse applications of these compounds .

科学的研究の応用

電子吸収および発光分光法

9,10-ジクロロアントラセン: は、結晶形における電子吸収および発光スペクトルの研究に用いられます 。研究者らは、この化合物のα型およびβ型のスペクトルを測定し、結晶格子内の電子遷移に関する知見を得ています。この用途は、有機化合物の光物理的特性を理解するために不可欠であり、有機電子デバイスの開発に応用できます。

電気化学発光研究

この化合物は、低温での電気化学発光 (ECL) 特性について研究されてきました 。そのイオン形の安定性と ECL 強度に対する温度の影響により、分析化学、特に ECL ベースのセンサーおよびアッセイの開発における重要な研究対象となっています。

ヘリウム液滴分光法

9,10-ジクロロアントラセン: は、ヘリウム液滴にカプセル化され、その電子スペクトルが研究されています 。この方法により、科学者はほぼ孤立した状態で分子を観察することができ、その固有の電子構造とダイナミクスに関する貴重な情報が得られます。これは、量子化学および分子物理学の研究に役立ちます。

熱物理的特性評価

9,10-ジクロロアントラセン: は、熱物理的特性の評価においても関心の対象となっています 。これらの特性に関する正確なデータは、このような化合物が使用される化学産業や、さまざまな条件下での有機材料の挙動を予測する理論モデルにとって不可欠です。

電荷移動およびエキシマー形成研究

9,10-ジクロロアントラセンにおける電荷移動相互作用とエキシマー形成の研究は、分子間相互作用の深い理解を提供します 。この研究は、有機エレクトロニクスとフォトニクスの分野において基礎的なものです。これらのプロセスは、太陽電池やセンサーなどのデバイスの機能にとって重要です。

作用機序

Target of Action

It is known that this compound interacts with various molecular structures and systems due to its aromatic nature and halogen substitutions .

Mode of Action

9,10-Dichloroanthracene is a polycyclic aromatic hydrocarbon with two chlorine atoms substituted at the 9th and 10th positions . The compound’s interaction with its targets is primarily through π-π stacking, a common interaction in systems with aromatic rings . This interaction can lead to changes in the electronic structure of the involved molecules, potentially affecting their function .

Biochemical Pathways

Polycyclic aromatic hydrocarbons, in general, are known to interact with various biochemical pathways, often leading to toxic effects .

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .

Result of Action

Polycyclic aromatic hydrocarbons are often associated with toxic effects, including potential carcinogenicity .

Action Environment

The action, efficacy, and stability of 9,10-Dichloroanthracene can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interactions and reactivity. Additionally, physical conditions such as temperature and pressure can influence its stability and reactivity .

特性

IUPAC Name |

9,10-dichloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDIWXZNKAZCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060541 | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or gold powder; [Acros Organics MSDS] | |

| Record name | 9,10-Dichloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

605-48-1 | |

| Record name | 9,10-Dichloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DICHLOROANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dichloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)